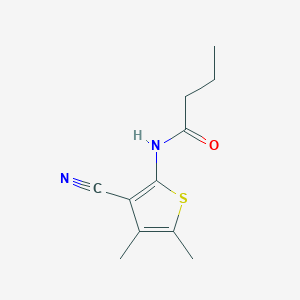![molecular formula C23H29N3O3 B251079 3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B251079.png)
3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological activities.
Wirkmechanismus
The exact mechanism of action of 3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide is not fully understood. However, it has been suggested that it may act as a modulator of the dopamine and serotonin systems in the brain. It may also exert its effects by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide in lab experiments include its potential therapeutic properties, its ability to modulate the dopamine and serotonin systems, and its anti-inflammatory effects. However, its limitations include its complex synthesis method and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide. These include further studies on its mechanism of action, its potential use in the treatment of neurodegenerative disorders, and its potential use in the development of new anti-inflammatory drugs. Additionally, further studies are needed to assess its safety and toxicity in humans.
Synthesemethoden
The synthesis of 3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide involves several steps. The starting material is 4-(4-aminophenyl)piperazine, which is reacted with propionic anhydride to obtain 4-(4-propionyl-1-piperazinyl)aniline. The obtained product is then reacted with 3-isopropoxybenzoyl chloride in the presence of a base to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide has been studied extensively for its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C23H29N3O3 |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C23H29N3O3/c1-4-22(27)26-14-12-25(13-15-26)20-10-8-19(9-11-20)24-23(28)18-6-5-7-21(16-18)29-17(2)3/h5-11,16-17H,4,12-15H2,1-3H3,(H,24,28) |
InChI-Schlüssel |
JVAQBTNWEKICSI-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC(C)C |
Kanonische SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250998.png)
![3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
![N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}biphenyl-4-carboxamide](/img/structure/B251000.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3,5-diethoxybenzamide](/img/structure/B251009.png)
![3-fluoro-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B251010.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B251011.png)
![2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B251012.png)
![N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B251013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251015.png)
![3-iodo-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251017.png)
![2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251019.png)
